molecular formula C24H33ClN4O6 B8795227 L-Prolinamide, N-(4-amino-3-chlorobenzoyl)-3-methylvalyl-N-(2-ethoxytetrahydro-5-oxo-3-furanyl)-

L-Prolinamide, N-(4-amino-3-chlorobenzoyl)-3-methylvalyl-N-(2-ethoxytetrahydro-5-oxo-3-furanyl)-

Cat. No. B8795227
M. Wt: 509.0 g/mol
InChI Key: SJDDOCKBXFJEJB-UHFFFAOYSA-N
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Description

L-Prolinamide, N-(4-amino-3-chlorobenzoyl)-3-methylvalyl-N-(2-ethoxytetrahydro-5-oxo-3-furanyl)- is a useful research compound. Its molecular formula is C24H33ClN4O6 and its molecular weight is 509.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Prolinamide, N-(4-amino-3-chlorobenzoyl)-3-methylvalyl-N-(2-ethoxytetrahydro-5-oxo-3-furanyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Prolinamide, N-(4-amino-3-chlorobenzoyl)-3-methylvalyl-N-(2-ethoxytetrahydro-5-oxo-3-furanyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C24H33ClN4O6

Molecular Weight

509.0 g/mol

IUPAC Name

1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-(2-ethoxy-5-oxooxolan-3-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)

InChI Key

SJDDOCKBXFJEJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6 (5.05 g, 22.0 mmol) in CH2Cl2 (50 mL) at 0° C. was added 1,3-dimethylbarbituric acid (DMBA) (3.78 g, 24.2 mmol) and Pd(PPh3)4 (0.15 g, 0.13 mmol). After 10 minutes, a solution of 5 (8.40 g, 22.0 mmol) in DMF (25 mL) was added followed by diisopropylethylamine (DIPEA) (7.66 mL, 44.1 mmol), (2.98 g, 22.0 mmol) and EDC (5.06 g, 26.4 mmol). The solution was stirred at 0° C. for 10 minutes then at room temperature for 18 hours. The reaction was diluted with EtOAc (200 mL), washed with 0.5N NaHSO4 (2×200 mL), 10% NaHCO3 (2×200 mL), saturated NaCl (1×150 mL), dried over anhydrous MgSO4, and evaporated to dryness. Flash column chromatography on silica gel using CH2Cl2/MeOH, (99/1 to 98/2%) afforded the title compound as a white solid (11.20 g, 77% yield): 1H-NMR (500 MHz, CDCl3) δ 1.08 (s, 9H), 1.27 (t, 3H), 1.85-1.99 (m, 1H), 2.00-2.06 (m. 1H), 2.07-2.18 (m, 1H), 2.32-2.48 (m, 2H), 2.78-2.89 (m, 1H), 3.62-3.76 (m, 2H), 3.82-3.96 (m, 2H), 4.39 (s, 1H), 4.54-4.60 (m, 1H), 4.62-4.76 (m, 1H), 4.85 (d, 1H), 6.57 (d, 1H), 6.73 (d, 1H), 7.38 (d, 1H), 7.49 (d, 1H), 7.72 (s, 1H). Analytical HPLC (cyano column): 13.10 min. LC-MS (ES+) m/e=509.4 (M+H), m.p.=96-99° C.
[Compound]
Name
6
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
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50 mL
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0.15 g
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catalyst
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5
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8.4 g
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25 mL
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7.66 mL
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reactant
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5.06 g
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200 mL
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reactant
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Yield
77%

Synthesis routes and methods II

Procedure details

A solution of {1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester (0.12 g, 0.24 mmol) in ethanol (5 mL) was treated with 10% palladium hydroxide on carbon (0.05 g), was stirred under 1 atm hydrogen pressure for 4 h, was filtered through Celite and was evaporated. The crude intermediate was dissolved in dichloromethane (5 mL), and was treated with 4-amino-3-chlorobenzoic acid (0.04 g, 0.26 mmol), EDC (0.06 g, 0.29 mmol) and diisopropylethylamine (0.13 mL, 0.71 mmol) and was stirred at room temperature under nitrogen for 20 h. The reaction was diluted with ethyl acetate, was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 7:3 ethyl acetate hexanes provided 1-[2-(4-amino-3-chlorobenzoylamino)-3,3-dimethylbutyryl]pyrrolidine-2-carboxylic acid (2-ethoxy-5-oxo-tetrahydrofuran-3-yl)amide (0.08 g, 62% yield) as a colorless film. 1H-NMR (500 MHz, CDCl3) d 7.67 (d, J=2.0 Hz, 1H), 7.50 (m, 0.2H), 7.44 (dd, J=8.4, 2.0 Hz, 1.0H), 7.33 (d, J=8.0 Hz, 0.8H), 6.69 (d, J=8.4 Hz, 1H), 6.55 (d, J=9.2 Hz, 1H), 5.39 (d, J=5.2 Hz, 0.8H), 5.29 (s, 0.2H), 4.79 (d, J=9.4 Hz, 1H), 4.62 (m, 0.8H), 4.50 (m, 1.0H), 4.25 (m, 0.2H), 3.83 (m, 0.8H), 3.77 (m, 0.2H), 3.62 (m, 0.8H), 3.55 (m, 0.2H), 2.92 (m, 0.2H), 2.76 (dd, J=17.2, 8.4 Hz, 0.8H), 2.30 (m, 2H), 2.05 (m, 1H), 1.93 (m, 1.0H), 1.85 (m, 1H), 1.22 (t, J=7.1 Hz, 2.4H), 1.16 (t, J=7.1 Hz, 0.6H), 1.00 (s, 9H) ppm. 1H-NMR shows ˜8:2 syn:anti epimers. LC/MS (ES+): m/e=509.08 (M+H).
Name
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
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